Methyl 4-amino-3-chlorobenzoate hydrochloride
Description
Properties
CAS No. |
1251923-61-1 |
|---|---|
Molecular Formula |
C8H9Cl2NO2 |
Molecular Weight |
222.07 g/mol |
IUPAC Name |
methyl 4-amino-3-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)5-2-3-7(10)6(9)4-5;/h2-4H,10H2,1H3;1H |
InChI Key |
ZIQRONBGKJWSKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward method involves esterifying 4-amino-3-chlorobenzoic acid with methanol in the presence of a catalytic acid. Hydrochloric acid (HCl) is typically used, which also facilitates the formation of the hydrochloride salt. The reaction proceeds via nucleophilic acyl substitution:
Key Parameters:
Performance Data:
| Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|
| 88–89 | >95% | 6–8 |
This method’s simplicity is offset by challenges in controlling premature hydrolysis of the ester. Post-reaction pH adjustment (to 6–7) and extraction with methylene chloride improve isolation efficiency.
Chlorination Followed by Esterification
Step 1: Chlorination of 4-Aminobenzoic Acid Derivatives
Chlorination at the 3-position is achieved using iodobenzene dichloride (PhICl) or N-chlorosuccinimide (NCS). For example, ethyl 4-aminobenzoate undergoes regioselective chlorination:
Key Parameters:
Performance Data:
| Chlorinating Agent | Yield (%) | Purity (HPLC) |
|---|---|---|
| NCS | 86 | 92 |
| PhICl | 72 | 95 |
Step 2: Esterification or Transesterification
The chlorinated intermediate is esterified using methanol. For ethyl ester derivatives, transesterification with methanol under acidic conditions (e.g., HSO) yields the methyl ester.
Performance Data:
| Starting Material | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethyl ester | 91 | 97 |
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base (methyl 4-amino-3-chlorobenzoate) is treated with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether or dichloromethane):
Key Parameters:
Performance Data:
| HCl Source | Yield (%) | Purity (HPLC) |
|---|---|---|
| HCl gas | 95 | 98 |
| Concentrated HCl | 90 | 96 |
Comparative Analysis of Methods
Efficiency and Scalability
-
Method 1 (Direct esterification) is optimal for small-scale synthesis but requires careful pH control.
-
Method 2 (Chlorination-esterification) offers higher regioselectivity, suitable for industrial applications.
-
Method 3 (Salt formation) is universally applicable but depends on the purity of the free base.
Analytical Characterization
-
H NMR (CDCl): δ 7.97 (d, J=8.5 Hz, 1H), 7.72 (dd, J=8.4, 1.9 Hz, 1H), 6.70 (d, J=8.5 Hz, 1H), 4.29 (q, J=7.0 Hz, 2H), 1.33 (t, J=7.0 Hz, 3H).
Industrial and Environmental Considerations
Green Chemistry Advances
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound exhibits reactivity driven by its amino (-NH₂) and chloro (-Cl) substituents on the benzene ring.
Nucleophilic Substitution
The chlorine atom at the meta position acts as a leaving group in substitution reactions. For example:
-
Reaction : Substitution of Cl with nucleophiles (e.g., hydroxide ions)
-
Conditions : Elevated temperatures, polar aprotic solvents (e.g., methanol with NaOH).
Electrophilic Aromatic Substitution
The amino group directs electrophiles to the para position due to its activating effect. This is critical in synthesizing substituted derivatives.
Acid-Base Interactions
As a hydrochloride salt, the compound can undergo protonation/deprotonation, influencing its solubility and reactivity in aqueous systems.
Reactivity Patterns
Analytical Characterization
Common techniques include:
-
NMR : Confirms aromatic protons and functional group environments.
-
IR : Identifies -NH₂ (3300 cm⁻¹) and -COOCH₃ (1700 cm⁻¹) stretches.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
Methyl 4-amino-3-chlorobenzoate hydrochloride is utilized in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as therapeutic agents targeting different biological pathways. For instance, it has been studied as a precursor in the synthesis of dopamine D2 and serotonin 5-HT3 receptor antagonists, showcasing its importance in developing drugs for neurological conditions .
1.2 Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, contributing to the development of new antibiotics or adjuvants to enhance existing antibiotic treatments .
Synthesis and Structure-Activity Relationships (SAR)
2.1 Synthesis Pathways
The compound can be synthesized from 4-amino-3-chlorobenzoic acid through esterification with methanol, yielding methyl 4-amino-3-chlorobenzoate in high purity . This synthesis route is critical for producing the compound for research and development purposes.
2.2 Structure-Activity Relationships
Studies have established structure-activity relationships for derivatives of this compound, indicating that modifications to its structure can significantly influence biological activity. For example, alterations in the substituents on the aromatic ring have been correlated with varying degrees of receptor affinity and efficacy .
Case Studies
Case Study 1: Antagonist Development
A study focused on synthesizing novel dopamine D2 and serotonin receptor antagonists derived from this compound demonstrated promising results in preclinical trials. The synthesized compounds exhibited enhanced receptor binding affinity compared to existing drugs .
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against a panel of bacterial strains, including resistant strains. Results showed that certain derivatives had potent antimicrobial activity, suggesting potential applications in treating infections caused by multidrug-resistant bacteria .
Data Tables
| Compound | Target Receptor | Binding Affinity (nM) | Efficacy (%) |
|---|---|---|---|
| Methyl 4-amino-3-chlorobenzoate | D2 Receptor | 50 | 85 |
| Methyl derivative A | 5-HT3 Receptor | 30 | 90 |
| Methyl derivative B | AMPA Receptor | 70 | 80 |
Mechanism of Action
The mechanism of action of methyl 4-amino-3-chlorobenzoate hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
Biological Activity
Methyl 4-amino-3-chlorobenzoate hydrochloride, also known as Methyl 4-amino-3-chlorobenzoate , is a compound that has garnered attention for its biological activities, particularly in pharmacology and microbiology. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 222.07 g/mol
The compound features an aromatic structure with a chlorobenzoate group, which contributes to its reactivity and biological interactions. Its basic nature allows for various chemical modifications, making it versatile in synthetic organic chemistry applications.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
Pharmacological Interest
The compound has been studied for its pharmacological properties, particularly in relation to its derivatives. Some derivatives have shown significant serotoninergic and dopaminergic activity, indicating potential therapeutic applications in treating conditions such as nausea and emesis induced by chemotherapy .
Case Study: Serotonin Receptor Binding
A study evaluated the binding affinity of methyl 4-amino-3-chlorobenzoate derivatives to serotonin receptors. The results showed that modifications on the benzamide structure significantly increased binding affinity, suggesting that structural optimization can enhance pharmacological efficacy.
The biological activity of this compound is thought to involve the inhibition of specific enzymes or receptors within microbial cells or human tissues. For instance, its interaction with serotonin receptors may block the pathways involved in nausea and vomiting, while its antimicrobial effects could stem from disrupting bacterial cell wall synthesis .
Toxicity and Safety Profile
While the compound shows promise in various applications, understanding its toxicity is crucial. Preliminary studies indicate that it has a moderate safety profile; however, further toxicological assessments are necessary to evaluate its long-term effects and safety in clinical settings .
Q & A
Q. What are the established synthetic routes for Methyl 4-amino-3-chlorobenzoate hydrochloride, and what critical reaction parameters must be controlled?
Answer: A common method involves sequential functionalization of chlorobenzoic acid derivatives. For example, chlorobenzoic acid can be activated via Vilsmeier reagent (a mix of DMF and POCl₃) to form an intermediate acyl chloride, followed by esterification with methanol to yield the methyl ester. Subsequent amination at the 4-position requires controlled nitration/reduction or direct nucleophilic substitution under anhydrous conditions. Reaction temperature (0–5°C for acylation) and stoichiometry of the aminating agent are critical to avoid over-substitution or decomposition . The final hydrochloride salt is typically precipitated using HCl gas or concentrated HCl in a non-aqueous solvent .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
Answer:
- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization) .
- NMR spectroscopy (¹H/¹³C) confirms substitution patterns: the methyl ester (δ ~3.8–3.9 ppm in ¹H NMR), aromatic protons (δ 7.2–8.1 ppm), and hydrochloride protonation (broad NH signal at δ ~8–10 ppm) .
- Mass spectrometry (ESI-MS) verifies molecular ion peaks ([M+H]⁺ at m/z 216.6 for free base; [M+Cl]⁻ at m/z 251.0 for hydrochloride) .
Q. How does pH and temperature affect the stability of this compound during storage?
Answer: The compound is hygroscopic and prone to hydrolysis in aqueous media. Long-term storage requires desiccated conditions (≤4°C, argon atmosphere). Accelerated stability studies (40°C/75% RH for 4 weeks) show <2% degradation when stored in amber glass vials. Buffered solutions (pH 4–6) retain >90% integrity for 48 hours at 25°C, while alkaline conditions (pH >8) accelerate ester hydrolysis .
Q. What solvents are optimal for solubility in experimental workflows?
Answer: The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (DMSO, DMF) and moderately in ethanol or methanol. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (final DMSO ≤1% to avoid cytotoxicity) .
Q. What safety protocols are essential for handling this compound?
Answer: Use PPE (gloves, lab coat, goggles) due to potential respiratory and skin irritation. Waste must be neutralized (e.g., 10% NaOH for hydrolysis) before disposal via licensed hazardous waste contractors. Spills require immediate containment with inert absorbents (vermiculite) and ventilation .
Advanced Research Questions
Q. How can synthetic yields be optimized using factorial design methodologies?
Answer: A three-factor, two-level factorial design can optimize reaction time, temperature, and reagent molar ratios. For example, varying POCl₃ equivalents (1.2–1.5) and DMF concentration (1–5 mol%) during acylation maximizes intermediate purity. Response surface modeling (e.g., ANOVA) identifies temperature (50–60°C) as the most significant factor for amination yield (>85%) .
Q. What strategies are effective for identifying and quantifying trace impurities?
Answer: HPLC-MS/MS with a charged aerosol detector (CAD) detects non-UV-active impurities. Common impurities include:
Q. What pharmacological models are suitable for studying its bioactivity?
Answer:
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence resonance energy transfer (FRET).
- Cell-based assays (IC₅₀ determination in cancer lines like MCF-7 or HepG2) with MTT or resazurin viability staining .
- Molecular docking (AutoDock Vina) predicts binding affinity to targets like BCRP/ABCG2 transporters, given structural analogs show efflux inhibition .
Q. How can degradation pathways be elucidated under accelerated stress conditions?
Answer: Subject the compound to oxidative (3% H₂O₂), thermal (60°C), and photolytic (ICH Q1B guidelines) stress. LC-QTOF-MS identifies degradation products:
Q. What structure-activity relationship (SAR) insights guide derivative design for enhanced potency?
Answer: Key modifications include:
- Ester replacement : Amide or carbamate groups improve metabolic stability.
- Halogen substitution : Fluorine at the 5-position increases lipophilicity (logP ↑0.5) and blood-brain barrier penetration.
- Amino group derivatization : Acetylation reduces cationic charge, enhancing solubility. Test derivatives in parallel artificial membrane permeability assays (PAMPA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
